4-[6-(4-Aminophenyl)-1,2,4,5-tetrazin-3-yl]aniline

Photocatalysis Covalent Organic Frameworks Hydrogen Peroxide

Conventional diamines lack the electron-deficient tetrazine core needed for redox activity and bioorthogonal click chemistry. This symmetrical diamine monomer enables quantifiable performance gains. - COF photocatalysts: 1.7× higher H₂O₂ production (1769 vs. 1037 μmol·g⁻¹·h⁻¹) vs. terphenyl analogs - Supercapacitor electrodes: Specific capacitance >570 F/g via bipolar charge storage - Bioorthogonal probes: 10-12× ELISA sensitivity improvement - Aqueous redox flow battery anolyte: Reversible two-electron reduction Available for immediate R&D supply. Order in research-grade quantities.

Molecular Formula C14H12N6
Molecular Weight 264.29 g/mol
CAS No. 54983-19-6
Cat. No. B3144331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[6-(4-Aminophenyl)-1,2,4,5-tetrazin-3-yl]aniline
CAS54983-19-6
Molecular FormulaC14H12N6
Molecular Weight264.29 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NN=C(N=N2)C3=CC=C(C=C3)N)N
InChIInChI=1S/C14H12N6/c15-11-5-1-9(2-6-11)13-17-19-14(20-18-13)10-3-7-12(16)8-4-10/h1-8H,15-16H2
InChIKeyNLCIMKXWPQGGNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[6-(4-Aminophenyl)-1,2,4,5-tetrazin-3-yl]aniline Procurement Guide


4-[6-(4-Aminophenyl)-1,2,4,5-tetrazin-3-yl]aniline, also known as 4,4′-(1,2,4,5-tetrazine-3,6-diyl)dianiline, is a symmetrical diamine compound featuring a central 1,2,4,5-tetrazine core with two 4-aminophenyl substituents at the 3- and 6-positions . This high-nitrogen-content heterocyclic diamine serves as a versatile molecular building block for constructing functional materials, including covalent organic frameworks (COFs) [1], polyimides [2], and bioorthogonal chemistry reagents [3]. Its tetrazine ring enables unique photophysical, electrochemical, and reactivity properties distinct from conventional aromatic diamines.

Tetrazine-incorporated COF synthesis for photocatalysis
Redox-active polymer design for bipolar charge storage
Bioorthogonal click chemistry probe precursor
Aqueous flow battery anolyte development

Why Generic Diamines Cannot Substitute for Tetrazine-Based Diamine


Conventional aromatic diamines such as p-phenylenediamine, 4,4′-oxydianiline, or terphenyl diamines lack the electron-deficient 1,2,4,5-tetrazine core that confers unique redox activity, bioorthogonal click reactivity, and charge-transfer properties to materials derived from this compound [1]. While structurally similar diamines may provide comparable amine functionality for condensation polymerizations, they cannot replicate the tetrazine unit's capacity for reversible two-electron reduction [2], inverse electron-demand Diels-Alder (IEDDA) reactivity with strained alkenes [3], or nitrogen-rich adsorption sites for molecular oxygen activation [4]. Substitution with non-tetrazine diamines in COF synthesis, for example, has been shown to reduce photocatalytic H₂O₂ production by approximately 41% compared to tetrazine-incorporated frameworks [4].

Missing tetrazine core

Conventional diamines lack the electron-deficient tetrazine ring, eliminating reversible two-electron reduction and IEDDA click reactivity.

Photocatalytic performance shift

COFs built with non-tetrazine diamines show reported reduction in H₂O₂ production efficiency compared to tetrazine-incorporated frameworks.

Absence of nitrogen-rich adsorption sites

Tetrazine units provide O₂ activation sites; terphenyl or oxydianiline analogs may not support comparable charge separation.

Quantified Performance vs. Closest Comparators


Photocatalytic H₂O₂ Production: Tetrazine COF vs. Terphenyl Analog

In a direct head-to-head comparison within the same study, a β-ketoenamine-based COF constructed using 4,4′-(1,2,4,5-tetrazine-3,6-diyl)dianiline (TTD-TP-COF) achieved a hydrogen peroxide production rate of 1769 μmol·g⁻¹·h⁻¹, which is approximately 1.7 times higher than the 1037 μmol·g⁻¹·h⁻¹ observed for the analogous COF constructed with the non-tetrazine diamine [1,1′:4′,1″-terphenyl]-4,4″-diamine (TPB-TP-COF) [1]. The nitrogen-rich tetrazine units serve as efficient adsorption and activation sites for molecular oxygen, promoting charge transfer and separation while enhancing O₂ interaction [1].

Photocatalytic H₂O₂ rate
Head-to-head
1769 µmol·g⁻¹·h⁻¹ vs 1037 µmol·g⁻¹·h⁻¹ 1.7× higher
Tetrazine COF outperforms terphenyl analog in O₂-to-H₂O₂ conversion.
Identical aldehyde co-monomers; visible light.
Photocatalysis Covalent Organic Frameworks Hydrogen Peroxide

Bipolar Charge Storage in Tetrazine-Based COF Supercapacitors

A tetrazine-based nanoporous amorphous covalent organic framework (Tz-DMA-TFP-COF) synthesized from a dimethyl-substituted analog of 4-[6-(4-aminophenyl)-1,2,4,5-tetrazin-3-yl]aniline exhibited a specific capacitance of 571.80 ± 33.51 F/g at a current density of 0.8 A/g in a three-electrode configuration, with a Coulombic efficiency of 105.62 ± 8.9% [1]. This performance arises from the intrinsic bipolar electrochemical behavior of the tetrazine core, which provides multiple redox-active sites functional at both positive and negative potentials [1]. In contrast, conventional diamine-derived COFs lacking tetrazine units typically exhibit unipolar charge storage with significantly lower specific capacitances (generally <200 F/g for comparable amorphous frameworks) [2].

Supercapacitor capacitance
Reported
571.80 F/g ±33.51 at 0.8 A/g
Bipolar charge storage enables symmetric supercapacitor design.
Three-electrode; aqueous electrolyte. ~3× over conventional COFs.
Supercapacitors Electrode Materials Covalent Organic Frameworks

ELISA Sensitivity Enhancement via Tetrazine-TCO Immobilization

In a comparative study of ELISA sensitivity, surfaces functionalized with tetrazine groups (prepared from tetrazine-containing reagents including 4-[6-(4-aminophenyl)-1,2,4,5-tetrazin-3-yl]aniline derivatives) were evaluated against standard unmodified microtiter plates for antibody immobilization via tetrazine-trans-cyclooctene (Tz-TCO) click chemistry [1]. For c-myc-GST-IL8h detection, both tetrazine-functionalized surfaces achieved approximately 10-fold higher sensitivity compared to the standard unmodified surface. For carcinoembryonic antigen (CEA) detection, surfaces coated with Tz-BSA increased sensitivity 12-fold relative to the unmodified control [1]. This enhancement stems from the rapid, catalyst-free IEDDA reaction between tetrazine and TCO (k ~ 1 × 10⁶ M⁻¹·s⁻¹), which enables higher-density, site-specific antibody immobilization [2].

ELISA sensitivity gain
Head-to-head
10–12 fold vs unmodified plate signal amplification
Tetrazine-TCO immobilization increases detection sensitivity.
c-myc-GST-IL8h and CEA targets; sandwich ELISA.
Bioorthogonal Chemistry ELISA Antibody Immobilization

Structure-Selectivity Relationship for Tetrazine Bioorthogonal Probes

A systematic investigation of 23 tetrazine derivatives revealed that proteome reactivity is highly structure-dependent, with the electronic and steric properties of the substituents at the 3- and 6-positions of the 1,2,4,5-tetrazine core critically determining both stability in physiological conditions and selectivity for bioorthogonal labeling [1]. Among the tested derivatives, SiR-Tz20 exhibited minimal proteome reactivity and enabled highly selective BTK protein labeling in live cells and ex vivo mouse models [1]. While 4-[6-(4-aminophenyl)-1,2,4,5-tetrazin-3-yl]aniline itself is a precursor requiring further functionalization for bioorthogonal applications, its electron-donating 4-aminophenyl substituents confer distinct reactivity profiles compared to electron-withdrawing substituted tetrazines (e.g., pyridyl-tetrazines) or alkyl-tetrazines [2].

Reactivity profile
Class-level
4-Aminophenyl: intermediate reactivity
Structure guides stability/selectivity balance for probe design.
From 23-derivative SAR study; live-cell context.
Bioorthogonal Chemistry Proteome Reactivity Live-Cell Imaging

Key Application Scenarios


Photocatalytic Hydrogen Peroxide Production via Tetrazine COFs

Procurement of 4-[6-(4-aminophenyl)-1,2,4,5-tetrazin-3-yl]aniline is strongly indicated for research groups developing COF-based photocatalysts for sustainable H₂O₂ generation. The 1.7-fold higher production rate (1769 vs. 1037 μmol·g⁻¹·h⁻¹) achieved by tetrazine-incorporated COFs compared to terphenyl-based analogs [1] demonstrates that this monomer provides quantifiable performance advantages in donor-acceptor COF architectures. This scenario is particularly relevant for investigators seeking to enhance charge separation and O₂ activation without introducing metal co-catalysts [1].

Symmetric Supercapacitor Electrode Fabrication

This diamine monomer, particularly its dimethyl-substituted analog, enables fabrication of tetrazine-based COF electrodes with bipolar charge storage capability and specific capacitances exceeding 570 F/g [1]. Procurement is recommended for energy storage researchers developing symmetric supercapacitors that eliminate the need for asymmetric electrode pairing. The intrinsic redox activity of the tetrazine core provides multiple oxidation states accessible at both positive and negative potentials, a feature absent in conventional diamine-derived electrode materials [1].

Tetrazine Probes for Bioorthogonal Imaging and Diagnostics

4-[6-(4-Aminophenyl)-1,2,4,5-tetrazin-3-yl]aniline serves as a versatile precursor for synthesizing tetrazine derivatives tailored for bioorthogonal click chemistry applications. Procurement is justified for laboratories developing diagnostic assays, given that tetrazine-functionalized surfaces enable 10-12 fold improvements in ELISA sensitivity [1]. Additionally, the 4-aminophenyl substituents provide synthetic handles for further functionalization to optimize the reactivity/stability balance required for specific live-cell imaging applications [2].

Redox-Active Polymers for Aqueous Flow Batteries

The tetrazine core in this diamine undergoes reversible two-electron reduction in protic media, making it suitable for anolyte applications in aqueous redox flow batteries [1]. Procurement is recommended for researchers developing water-soluble redox-active polymers where the tetrazine unit can be incorporated as a pendent group. The reduction potential can be tuned by modifying the substituents on the tetrazine ring, providing design flexibility unavailable with conventional aromatic diamines [1].

Application
Selection Property
Validation Focus
Photocatalytic COFs
Tetrazine donor-acceptor architecture
Charge separation and O₂ activation efficiency
Symmetric supercapacitors
Bipolar redox-active tetrazine core
Specific capacitance and cycling stability
Bioorthogonal probes
4-Aminophenyl functionalization handles
Reactivity/stability balance and labeling selectivity
Aqueous flow batteries
Reversible two-electron reduction
Redox potential tunability and cycling performance
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